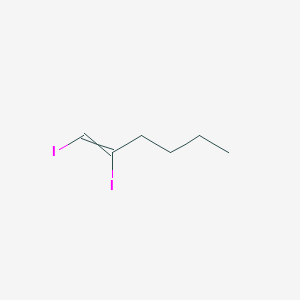

1,2-Diiodohex-1-ene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

115482-64-9 |

|---|---|

Molecular Formula |

C6H10I2 |

Molecular Weight |

335.95 g/mol |

IUPAC Name |

1,2-diiodohex-1-ene |

InChI |

InChI=1S/C6H10I2/c1-2-3-4-6(8)5-7/h5H,2-4H2,1H3 |

InChI Key |

HYLMYDXWDDADPD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=CI)I |

Origin of Product |

United States |

Precision Synthesis Methodologies for 1,2 Diiodohex 1 Ene and Congeneric 1,2 Diiodoalkenes

Direct Vicinal Diiodination of Terminal Alkynes

Direct diiodination of terminal alkynes is a primary route to 1,2-diiodoalkenes. This approach involves the addition of two iodine atoms across the carbon-carbon triple bond.

Stereoselective Alkene Formation

The geometry of the resulting double bond, whether (E) or (Z), can be selectively controlled through the choice of reagents and reaction conditions.

Iodine Monochloride/Sodium Iodide Systems: The combination of iodine monochloride (ICl) and sodium iodide (NaI) provides a method for the stereoselective synthesis of (E)-diiodoalkenes. acs.org ICl acts as an electrophilic iodine source. chemeurope.comwikipedia.org

Dried Dowex H+/NaI Approach: A straightforward and non-toxic method for producing (E)-diiodoalkenes involves the use of a dried Dowex H+ ion-exchange resin with sodium iodide in 2-propanol. nih.govresearchgate.net This approach is noted for its high selectivity for (E)-di-iodination. acs.org For instance, (E)-1,2-diiodohex-1-ene was synthesized from 1-hexyne (B1330390) using dried NaI and dried Dowex 50W-X8 ion-exchange resin in 2-propanol, resulting in a 50% yield. acs.orgnih.gov

| Reactant | Reagents | Solvent | Product | Yield |

| 1-Hexyne | Dried NaI, Dried Dowex 50W-X8 (H+ form) | 2-Propanol | (E)-1,2-Diiodohex-1-ene | 50% |

| Phenylacetylene | Dried NaI, Dried Dowex 50W-X8 (H+ form) | 2-Propanol | (E)-(1,2-Diiodovinyl)benzene | 47% |

| 3-Butyn-1-ol | Dried NaI, Dried Dowex 50W-X8 (H+ form) | 2-Propanol | (E)-3,4-Diiodobut-3-en-1-ol | 75% |

This table summarizes the synthesis of various (E)-diiodoalkenes using the Dried Dowex H+/NaI approach. Data sourced from acs.orgnih.gov.

Sulfonium (B1226848) Iodate(I) Salt Systems: An efficient and highly chemoselective method for the synthesis of (E)-1,2-diiodoalkenes utilizes a sulfonium iodate(I) reagent under metal-free conditions. rsc.org The reaction of a terminal alkyne with a preformed solution of trimethylsulfonium (B1222738) iodide and phenyliodine(III) diacetate in water at room temperature stereospecifically yields the (E)-1,2-diiodoalkene. rsc.org This method is applicable to a wide range of alkynes with diverse functional groups, providing good to excellent yields. rsc.org

Iodine Monochloride/Tetraethylammonium (B1195904) Iodide Systems: The stereochemical outcome of the diiodination of alkynes with iodine monochloride can be directed towards the (Z)-isomer by using tetraethylammonium iodide. acs.org

Regioselective (E)-Diiodination Protocols (e.g., Iodine Monochloride/Sodium Iodide Systems[1][2], Dried Dowex H+/NaI Approach[3][4][5][6], Sulfonium Iodate(I) Salt Systems[7])

Oxidative Iodination Approaches

Oxidative methods provide an alternative pathway for the diiodination of terminal alkynes.

KI/PIDA: A combination of potassium iodide (KI) and (diacetoxyiodo)benzene (B116549) (PIDA), a hypervalent iodine reagent, is effective for the synthesis of 1,2-diiodoalkenes. jove.comnih.govnih.gov The optimal conditions for this transformation involve treating the terminal alkyne with PIDA and KI in a mixture of acetonitrile (B52724) and water. jove.comnih.gov This system has been shown to be highly chemoselective for di-iodination. researchgate.netnih.govfrontiersin.org

NaIO₄/KI/NaN₃ mediated: The combination of sodium periodate (B1199274) (NaIO₄), potassium iodide (KI), and sodium azide (B81097) (NaN₃) can be used for the 1,2-azidoiodination of alkenes, proceeding in an anti-Markovnikov fashion. researchgate.netrsc.org This system generates iodine and an azide radical, leading to the formation of β-iodoazides. researchgate.netmdpi.com

(NH₄)₂S₂O₈ mediated: Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) can mediate the diiodination of alkynes with an iodide source in water, leading to the stereospecific synthesis of (E)-diiodoalkenes. mdpi.com The persulfate ion is believed to oxidize the iodide ion to generate iodine, which then undergoes an anti-addition to the alkyne. mdpi.com

Atom Transfer Radical Addition Strategies to Alkynes

Atom Transfer Radical Addition (ATRA) presents a powerful strategy for the synthesis of iodoalkenes, offering pathways to different stereoisomers. nih.gov

Stereodivergent Synthesis of Iodoalkene Isomers

Controlling the geometry in ATRA reactions to alkynes can be challenging, but methods have been developed to selectively synthesize both (E)- and (Z)-isomers from the same starting materials. rsc.org One approach utilizes photochemical uphill catalysis to produce the thermodynamically more stable isomer, while a manganese-catalyzed iodo-abstraction/radical rebound process facilitates the formation of the less stable isomer. rsc.org This stereodivergent method is applicable to a variety of substituted alkyl iodides and alkynes, providing access to iodoalkene products with valuable functional groups. rsc.orgacs.org This strategy has also been extended to the synthesis of iodinated allylic boronic esters. acs.org

| Strategy | Isomer | Catalyst/Method |

| Uphill Catalysis | More Stable (E)-isomer | Photochemical |

| Iodo-abstraction/Radical Rebound | Less Stable (Z)-isomer | Manganese-catalyzed |

This table illustrates the stereodivergent synthesis of iodoalkene isomers via ATRA. Data sourced from rsc.orgacs.org.

Emerging Synthetic Pathways to Iodoalkene Scaffolds

Recent advancements in synthetic chemistry have led to more efficient and selective methods for producing 1,2-diiodoalkenes. These emerging pathways, including halogen exchange and various olefination reactions, offer improvements in terms of reaction conditions, substrate scope, and stereoselectivity.

Halogen Exchange Reactions

Halogen exchange, particularly the Finkelstein reaction, is a standard method for converting alkyl chlorides and bromides into the corresponding iodides using an alkali iodide in a polar solvent. x-mol.net While this method is well-established for saturated systems, its direct application to the synthesis of 1,2-diiodoalkenes from precursor dihaloalkenes is less common. However, the principles of halogen exchange are relevant in certain iodination procedures.

For instance, the reaction of an alkyne with iodine monochloride (ICl) and an iodide source like sodium iodide (NaI) or tetraethylammonium iodide can be considered a related process. researchgate.net This method allows for the stereoselective formation of either (E)- or (Z)-diiodoalkenes depending on the reaction temperature. At room temperature, the thermodynamic (E)-diiodoalkene is formed, while at -78 °C, the (Z)-isomer can be obtained. researchgate.net This suggests an in-situ generation of a reactive iodine species that adds across the alkyne, with the added iodide source facilitating the formation of the diiodo product.

Olefination Reactions

The most direct and widely utilized methods for synthesizing 1,2-diiodoalkenes involve the di-iodination of alkynes, a specific class of olefination reaction. These reactions create the alkene double bond and install the two iodine atoms simultaneously. A variety of reagents and conditions have been developed to achieve this transformation with high yields and stereoselectivity, almost exclusively affording the (E)-isomer.

One notable method involves the use of a dried Dowex H+ ion-exchange resin with sodium iodide (NaI) in 2-propanol. This approach has been successfully applied to the synthesis of (E)-1,2-diiodohex-1-ene from 1-hexyne, yielding the product as a colorless liquid. ugr.esjove.comx-mol.net This system is advantageous as it uses readily available and relatively non-toxic reagents. ugr.esjove.com

Other modern methods employ hypervalent iodine reagents or alternative oxidants. A combination of (diacetoxyiodo)benzene (PIDA) and potassium iodide (KI) in a mixture of acetonitrile and water is effective for the di-iodination of terminal alkynes. mdpi.comcolab.ws The choice of iodine source is critical; using tetrabutylammonium (B224687) iodide (TBAI) instead of KI with PIDA selectively produces 1-iodoalkynes, demonstrating the chemoselectivity of these systems. mdpi.comcolab.ws Another approach utilizes ammonium persulfate as an oxidant with an iodide source in water, presenting a green chemistry alternative. nih.gov

The table below summarizes various olefination approaches for the synthesis of (E)-1,2-diiodoalkenes from their corresponding alkynes.

| Alkyne Substrate | Reagents | Solvent | Yield (%) | Reference |

| 1-Hexyne | NaI, Dowex 50W-X8 (H+ form) | 2-Propanol | 50% | ugr.es, jove.com |

| Phenylacetylene | NaI, Dowex 50W-X8 (H+ form) | 2-Propanol | 47% | ugr.es |

| 3-Butyn-1-ol | NaI, Dowex 50W-X8 (H+ form) | 2-Propanol | 75% | ugr.es, jove.com |

| 1,4-Dichloro-2-butyne | NaI, Dowex 50W-X8 (H+ form) | 2-Propanol | 23% | ugr.es, jove.com |

| p-Tolylethyne | KI, PIDA | MeCN/H₂O | 95% (NMR) | colab.ws |

| 1-Ethynyl-3-methoxybenzene | Me₃SI, PhI(OAc)₂ | Water | 99% | benthamscience.com |

| Prop-1-yn-1-ylbenzene | Me₃SI, PhI(OAc)₂ | Water | 80% | benthamscience.com |

Mechanochemical Synthesis of Diiodoalkenes

Mechanochemistry, which uses mechanical energy from methods like ball milling to induce chemical reactions, is a rapidly developing field in green chemistry. mdpi.comrsc.org These solvent-free or low-solvent reactions can offer advantages such as shorter reaction times and unique reactivity compared to traditional solution-based methods. beilstein-journals.org

While a specific, established mechanochemical protocol for the synthesis of 1,2-diiodohex-1-ene has not been widely reported, the application of this technique to related halogenations suggests its potential. Mechanochemical methods have been successfully used for the iodination of various organic compounds. For example, electron-rich aromatic rings have been iodinated using molecular iodine (I₂) with oxone or with N-iodosuccinimide (NIS) under ball-milling conditions. Furthermore, challenging aliphatic iodinations have been achieved mechanochemically, such as the synthesis of iodo-oxazolines from N-allylbenzamides using NIS. researchgate.netnih.gov

The success of these mechanochemical iodinations provides a foundation for developing a similar strategy for the di-iodination of alkynes. A potential approach could involve milling a terminal alkyne, such as 1-hexyne, with a solid iodine source like NIS or a combination of I₂ and a solid oxidant. The development of such a method would represent a significant step forward in the environmentally benign synthesis of 1,2-diiodoalkenes.

Advanced Chemical Reactivity and Transformation Pathways of 1,2 Diiodohex 1 Ene

Transition Metal-Catalyzed Cross-Coupling Reactions

The palladium-catalyzed cross-coupling reactions of 1,2-diiodohex-1-ene are of significant interest due to their efficiency and selectivity in forming new chemical bonds. rsc.orguwindsor.ca These reactions typically involve the reaction of the di-iodoalkene with an organometallic reagent in the presence of a palladium catalyst. uwindsor.ca The differential reactivity of the two iodine atoms allows for stepwise functionalization, a key strategy in the synthesis of multifunctional compounds. rsc.org

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are highly effective in activating the carbon-iodine bonds of this compound, facilitating a variety of coupling reactions. uwindsor.cafishersci.co.uk The choice of catalyst, ligands, and reaction conditions can influence the selectivity and yield of these transformations. fishersci.co.uknih.gov

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used due to the stability and low toxicity of the boronic acid reagents. fishersci.co.uklibretexts.org In the context of this compound, this reaction allows for the introduction of aryl or vinyl substituents.

The general reaction involves the coupling of an aryl or vinyl boronic acid with the di-iodoalkene. fishersci.co.uk The reactivity difference between the two C-I bonds allows for selective mono- or di-substitution. libretexts.org

Typical Reaction Conditions:

Catalyst: Palladium(0) complexes, such as Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor. fishersci.co.uk

Base: A base like sodium carbonate, potassium phosphate, or an organic base is required. fishersci.co.uknih.gov

Solvent: Typically a mixture of an organic solvent (e.g., dioxane, THF) and water. nih.gov

Temperature: Reactions can often be run at room temperature to moderate heat. fishersci.co.uk

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

| Catalyst | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 60-100 | nih.gov |

| PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | 80 | |

| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 |

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This method is highly versatile for creating carbon-carbon bonds. organic-chemistry.org For this compound, Stille coupling provides a pathway to introduce a variety of organic groups. wikipedia.org

The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Typical Reaction Conditions:

Catalyst: Palladium(0) complexes like Pd(PPh₃)₄ are commonly used. libretexts.org

Ligands: Phosphine (B1218219) ligands are often employed to stabilize the palladium catalyst. libretexts.org

Solvent: Anhydrous, non-polar solvents such as THF or dioxane are typical. nih.gov

Additives: The addition of copper(I) salts can sometimes accelerate the reaction. organic-chemistry.org

Table 2: Stille Coupling Reaction Parameters

| Catalyst | Ligand | Solvent | Additive | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | THF | None | libretexts.org |

| Pd₂(dba)₃ | AsPh₃ | NMP | CuI | |

| PdCl₂(MeCN)₂ | P(furyl)₃ | Dioxane | None |

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org When applied to this compound, it allows for the synthesis of enynes and diynes, which are important structural motifs. rsc.orgorganic-chemistry.org

The reaction is valued for its mild conditions and tolerance of various functional groups. wikipedia.org

Typical Reaction Conditions:

Catalyst: A palladium(0) species, often used with a phosphine ligand. libretexts.org

Co-catalyst: A copper(I) salt, such as CuI, is a common requirement. organic-chemistry.orgresearchgate.net

Base: An amine base like triethylamine (B128534) or diisopropylamine (B44863) is used. researchgate.net

Solvent: Solvents such as DMF or THF are frequently utilized. researchgate.net

Table 3: Sonogashira Coupling Reaction Components

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | HNiPr₂ | DMF | researchgate.net |

| Pd(OAc)₂ | CuI | Et₃N | Toluene | |

| Pd/C | None (copper-free) | Piperidine | H₂O |

The Negishi coupling reaction facilitates the formation of carbon-carbon bonds by coupling an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its high reactivity and functional group tolerance. wikipedia.orgnumberanalytics.com For this compound, it enables the introduction of alkyl, aryl, and vinyl groups. capes.gov.br

Organozinc reagents are more reactive than their boron and tin counterparts, often leading to faster reactions. wikipedia.org

Typical Reaction Conditions:

Catalyst: Palladium(0) or Nickel(0) complexes are effective. wikipedia.orgorganic-chemistry.org

Ligands: Phosphine ligands such as PPh₃ or dppe are commonly used. wikipedia.org

Solvent: Anhydrous THF or other ethereal solvents are standard. illinois.edunih.gov

Table 4: Negishi Coupling Catalysts and Solvents

| Catalyst | Ligand | Solvent | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | THF | wikipedia.org |

| Ni(acac)₂ | PPh₃ | THF | wikipedia.org |

| PdCl₂(dppf) | dppf | Dioxane |

A key feature of this compound in cross-coupling reactions is the ability to achieve chemoselective mono- or bis-coupling. uwindsor.ca The iodine atom at the C1 position is generally more reactive towards oxidative addition to the palladium catalyst than the iodine at the C2 position. This difference in reactivity allows for the selective substitution of one iodine atom while leaving the other intact for subsequent transformations. rsc.org

By carefully controlling the stoichiometry of the reagents and the reaction conditions, it is possible to favor either the monosubstituted or the disubstituted product. nih.govlibretexts.org For instance, using one equivalent of the organometallic reagent will predominantly yield the mono-coupled product. Subsequent addition of a different organometallic reagent can then lead to a disubstituted product with two different appended groups. This stepwise approach is a powerful tool for the synthesis of complex, unsymmetrical molecules. rsc.org

Negishi Coupling

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions provide a cost-effective and efficient method for forming carbon-carbon and carbon-heteroatom bonds. sioc-journal.cnbeilstein-journals.org In the context of this compound, these reactions offer pathways to synthesize a range of functionalized alkenes.

Research has demonstrated the utility of copper catalysis in the cross-coupling of vinyl iodides. For instance, copper-catalyzed methods have been successfully employed for the direct synthesis of diaryl 1,2-diketones from aryl iodides and aryl alkynyl carboxylic acids. organic-chemistry.org While not directly involving this compound, this highlights the capability of copper to facilitate complex bond formations under relatively mild conditions. Furthermore, copper-catalyzed cross-coupling reactions between (E)-1,2-diiodoethene and carbazates have been reported to produce (E)-β-iodovinylcarbazates with complete retention of the olefin configuration. researchgate.net This suggests that similar regioselective and stereoselective couplings could be achievable with this compound. The use of 1,3-butadiene (B125203) as an additive has been shown to improve the yields and selectivities of copper-catalyzed alkyl-alkyl couplings involving secondary alkyl iodides and Grignard reagents. rsc.org

Table 1: Examples of Copper-Catalyzed Coupling Reactions

| Reactants | Catalyst System | Product Type | Key Features |

| Aryl Iodides + Aryl Propiolic Acids | CuI/Cu(OTf)₂ | Diaryl 1,2-diketones | Direct synthesis, good functional group tolerance. organic-chemistry.org |

| (E)-1,2-diiodoethene + Carbazates | Copper Catalyst | (E)-β-iodovinylcarbazates | Complete retention of olefin configuration. researchgate.net |

| Secondary Alkyl Iodides + Alkyl Grignard Reagents | Copper catalyst with 1,3-butadiene | Alkyl-alkyl coupled products | Improved yields and selectivities. rsc.org |

Iron-Catalyzed Coupling Reactions

Iron catalysis has emerged as an economical and environmentally friendly alternative to precious metal catalysis for cross-coupling reactions. nih.gov Iron catalysts, such as simple iron salts, have proven effective in a variety of coupling reactions involving alkyl and aryl Grignard reagents with aryl and heteroaryl chlorides, triflates, and tosylates. nih.gov These reactions often proceed under exceptionally mild conditions with high efficiency. nih.gov

Specifically, iron-catalyzed tandem cyclization and cross-coupling reactions of iodoalkanes with aryl Grignard reagents have been described, indicating the potential for iron to catalyze sequential bond-forming events. beilstein-journals.orgbeilstein-journals.org While direct examples with this compound are not prevalent in the provided search results, the general reactivity of iron catalysts with alkyl and aryl iodides suggests its applicability. nih.govbeilstein-journals.orgbeilstein-journals.org The mechanism of these reactions can involve the formation of an organoiron species through oxidative addition or single-electron transfer (SET) processes, leading to radical intermediates. beilstein-journals.orgbeilstein-journals.org

Table 2: Features of Iron-Catalyzed Coupling Reactions

| Catalyst Type | Reactant Scope | Key Advantages | Mechanistic Pathways |

| Simple iron salts (e.g., FeCln, Fe(acac)n) | Alkyl/Aryl Grignard reagents, zincates, organomanganese species with (hetero)aryl chlorides, triflates, tosylates. nih.gov | Inexpensive, low toxicity, environmentally benign, mild reaction conditions. nih.gov | Formation of "inorganic Grignard reagent" [Fe(MgX)₂]. nih.gov |

| FeCl₂ | Iodoalkanes with aryl Grignard reagents. beilstein-journals.orgbeilstein-journals.org | Enables tandem cyclization/cross-coupling. beilstein-journals.orgbeilstein-journals.org | Single Electron Transfer (SET) leading to radical intermediates. beilstein-journals.orgbeilstein-journals.org |

Iodine Functional Group Transformations Beyond Cross-Coupling

The iodine atoms of this compound are not limited to cross-coupling reactions and can be transformed into a variety of other functional groups, significantly expanding its synthetic utility.

Regioselective Carbonylation Reactions

Palladium-catalyzed carbonylation reactions are a powerful tool for introducing carbonyl groups into organic molecules. uniurb.itunimi.it The regioselective carbonylation of 1,2-diiodoalkenes can provide access to valuable α,β-unsaturated carbonyl compounds. Research has shown that palladium-catalyzed selective carbonylation of (E)-1,2-diidoalkenes can be achieved. nih.gov This suggests that under appropriate conditions, one of the C-I bonds in this compound could be selectively carbonylated. The combination of N-heterocyclic carbene (NHC) organocatalysis with photoredox catalysis has also been developed for the regioselective carbonylation of alkenes, affording 1,4-dicarbonyl compounds. rsc.org While this method does not directly use a diiodoalkene, it highlights modern approaches to alkene carbonylation.

Radical Borylation Reactions

Radical borylation has become an important method for the formation of carbon-boron bonds, providing access to versatile organoboron compounds. researchgate.netrsc.org These reactions can often be performed under mild, transition-metal-free conditions. researchgate.net Iodinated compounds are excellent precursors for radical generation. researchgate.net While specific studies on the radical borylation of this compound were not found in the search results, the general principles of radical borylation of alkyl and aryl iodides are well-established. researchgate.net These reactions typically involve the generation of a carbon-centered radical from the C-I bond, which is then trapped by a boron-containing reagent like bis(pinacolato)diboron (B136004) (B₂Pin₂). nih.gov The process can be initiated photochemically or through the use of radical initiators. researchgate.netrsc.org

Conversion to Alkynes via Elimination Reactions

1,2-dihaloalkanes can be converted to alkynes through a twofold elimination of hydrogen halide (HX) using a strong base. pressbooks.publibretexts.orglibretexts.org This process, known as dehydrohalogenation, typically proceeds via an E2 mechanism. libretexts.orglibretexts.orgucsb.edu The reaction first yields a vinylic halide, which then undergoes a second elimination to form the alkyne. libretexts.orgmasterorganicchemistry.com Strong bases such as sodium amide (NaNH₂) are commonly used for this transformation. pressbooks.publibretexts.orglibretexts.orgmasterorganicchemistry.com This established methodology suggests that this compound, being a vicinal dihalide on an alkene, could be converted to hex-1-yne through a similar elimination process, likely requiring a strong base to effect the removal of two equivalents of hydrogen iodide.

Cyclization Reactions Involving this compound Intermediates

The reactivity of this compound can be harnessed in cyclization reactions to construct various heterocyclic and carbocyclic ring systems. numberanalytics.com These reactions often proceed through radical or ionic intermediates. numberanalytics.com

For instance, iron-catalyzed tandem cyclization/cross-coupling reactions of iodoalkanes containing a pendant olefin have been reported. beilstein-journals.orgbeilstein-journals.org This suggests that a suitably functionalized derivative of this compound could undergo an intramolecular cyclization prior to or after a coupling event. Radical cyclizations, in particular, are powerful methods for ring construction, often proceeding with high selectivity for the formation of five- and six-membered rings.

A specific application of this strategy is the synthesis of 2-ethynylbenzofurans. Although the direct use of this compound was not detailed, the synthesis of these heterocycles has been reported, and such transformations could potentially involve intermediates derived from diiodoalkenes. nih.gov The general strategy would involve the coupling of a diiodoalkene with a suitable phenol (B47542) derivative, followed by an intramolecular cyclization to form the benzofuran (B130515) ring.

Table 3: Overview of Cyclization Strategies

| Cyclization Type | Key Features | Potential Application with this compound |

| Radical Cyclization | Formation of cyclic products via radical intermediates. Often rapid and selective, favoring 5- and 6-membered rings. | Generation of a radical at one of the iodinated carbons, followed by intramolecular attack on a tethered π-system. |

| Ionic Cyclization | Formation of a ring structure through an ionic intermediate. numberanalytics.com | Generation of a carbocation or carbanion that undergoes intramolecular reaction. |

| Tandem Cyclization/Coupling | A sequence where a cyclization event is combined with a cross-coupling reaction in a single pot. beilstein-journals.orgbeilstein-journals.org | An intramolecular cyclization followed by a cross-coupling reaction at the remaining iodine position. |

| Synthesis of Ethynylbenzofurans | Construction of the benzofuran ring system with an ethynyl (B1212043) substituent. nih.gov | Coupling with a substituted phenol followed by an intramolecular cyclization. |

In Depth Spectroscopic Characterization and Mechanistic Elucidation of 1,2 Diiodohex 1 Ene Reactions

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure and stereochemistry of 1,2-diiodohex-1-ene. Both proton (¹H) and carbon-13 (¹³C) NMR provide specific data on the electronic environment of each nucleus, allowing for precise structural assignment.

Proton NMR Spectroscopy (¹H NMR)

The ¹H NMR spectrum of (E)-1,2-diiodohex-1-ene provides key information for its structural confirmation. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the vinylic proton appears as a singlet, indicating the absence of adjacent protons. The chemical shift of this proton is influenced by the two adjacent iodine atoms. The alkyl chain protons exhibit characteristic multiplicities and coupling constants.

A study detailing the preparation of (E)-1,2-diiodohex-1-ene reported its ¹H NMR data, which is summarized in the table below. acs.org The singlet at 6.80 ppm is characteristic of the vinylic proton. The triplet at 2.51 ppm corresponds to the methylene (B1212753) group adjacent to the double bond, with its splitting pattern arising from coupling to the neighboring methylene group. acs.org

Interactive Data Table: ¹H NMR Data for (E)-1,2-Diiodohex-1-ene in CDCl₃

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (JHH) (Hz) | Integration | Assignment |

|---|---|---|---|---|

| 6.80 | s (singlet) | - | 1H | =CH- |

| 2.51 | t (triplet) | 7.4 | 2H | -CH₂-CH= |

| 1.56–1.49 | m (multiplet) | - | 2H | -CH₂-CH₂-CH= |

| 1.41–1.34 | m (multiplet) | - | 2H | -CH₂-CH₃ |

Carbon-13 NMR Spectroscopy (¹³C NMR)

The ¹³C NMR spectrum provides further structural verification by identifying all non-equivalent carbon atoms in the molecule. For (E)-1,2-diiodohex-1-ene, the two olefinic carbons are observed at distinct chemical shifts due to the different electronic effects of the iodine and the butyl group substituents. The carbon atom bonded to two iodine atoms is significantly shielded compared to the other vinylic carbon.

The reported ¹³C{¹H} NMR data for (E)-1,2-diiodohex-1-ene shows six distinct signals, corresponding to the six carbon atoms in the molecule. acs.org The olefinic carbons appear at 104.5 and 79.0 ppm, while the alkyl carbons resonate in the upfield region as expected. acs.org

Interactive Data Table: ¹³C NMR Data for (E)-1,2-Diiodohex-1-ene in CDCl₃

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| 104.5 | C-2 (I-C=) |

| 79.0 | C-1 (=CH-I) |

| 44.6 | C-3 (-CH₂-CH=) |

| 30.5 | C-4 (-CH₂-CH₂-CH=) |

| 21.5 | C-5 (-CH₂-CH₃) |

Mechanistic Investigations of this compound Formation

The stereoselective synthesis of this compound is crucial for its application as a synthetic building block. Understanding the reaction mechanism allows for the optimization of conditions to favor the desired stereoisomer.

Influence of Reaction Parameters on Stereoselectivity (e.g., Temperature Control, Order of Reagent Addition, Iodide Counterion Effects)

The stereochemical outcome of the di-iodination of alkynes to form this compound is highly dependent on the reaction conditions.

Temperature Control : The temperature at which the reaction is performed can significantly influence the reaction rate and selectivity. For instance, the selective synthesis of (E)-1,2-diiodohex-1-ene from 1-hexyne (B1330390) has been achieved by conducting the reaction at 65 °C overnight. acs.orgresearchgate.net This elevated temperature is likely necessary to overcome the activation energy for the reaction while maintaining the stability of the desired E-isomer.

Order of Reagent Addition : The sequence of adding reagents is a critical parameter in controlling chemical reactions. nih.gov In the synthesis of (E)-1,2-diiodohex-1-ene using a Dowex H+ resin and sodium iodide, the alkyne is added to a mixture of the resin and the iodide salt in a solvent. acs.org This specific order ensures the in-situ generation of the reactive iodinating species in the presence of the substrate, which can be crucial for achieving high stereoselectivity.

Iodide Counterion Effects : The source of iodide plays a vital role. The use of sodium iodide (NaI) in conjunction with a Dowex 50W-X8 ion-exchange resin (H+ form) provides a controlled source of iodine for the di-iodination. acs.org The resin facilitates the formation of a reactive iodine species, likely hypoiodous acid or a related electrophile, which then attacks the alkyne. The nature of the counterion (Na+) and the solid support can influence the reactivity and steric environment of the iodinating agent, thereby directing the stereochemical course of the addition.

Elucidation of Radical-Mediated Pathways (e.g., in ATRA, Borylation)

While many di-iodination reactions of alkynes are thought to proceed via ionic intermediates (e.g., an iodonium (B1229267) ion), radical pathways can also be operative under certain conditions.

Atom Transfer Radical Addition (ATRA) : ATRA reactions involve the addition of a radical to an alkene or alkyne, followed by the transfer of an atom (typically a halogen) from a reagent to the resulting radical intermediate. While not explicitly detailed for this compound formation in the searched literature, a similar radical mechanism could be envisioned. This would involve the initial generation of an iodine radical, which adds to the 1-hexyne triple bond. The resulting vinylic radical would then abstract an iodine atom from another iodine source to yield the final product. The stereochemistry of such a process would be governed by the geometry of the intermediate vinylic radical and the steric approach of the iodine atom source.

Borylation : Mechanistic studies on the radical borylation of alkyl and aryl iodides have shown that carbon-iodine bonds can effectively participate in radical chain reactions. researchgate.net These processes are often initiated by light or a radical initiator and proceed via alkyl or aryl radical intermediates. researchgate.net By analogy, a pathway for this compound formation could involve a radical mechanism where a boryl radical reacts with an iodine source or an alkyne, propagating a chain reaction that leads to the di-iodinated product. The involvement of radical intermediates provides an alternative mechanistic framework to the more commonly cited electrophilic addition pathways.

Mechanistic Studies of this compound Transformation Reactions

1,2-Diiodoalkenes like this compound are valuable synthetic intermediates, primarily due to the differential reactivity of the two carbon-iodine bonds in cross-coupling reactions. This allows for the sequential and selective formation of new carbon-carbon or carbon-heteroatom bonds.

Mechanistic studies of these transformations often focus on palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, or Stille reactions. The generally accepted mechanism for these transformations involves a catalytic cycle:

Oxidative Addition : The cycle begins with the oxidative addition of the more reactive C-I bond of this compound to a low-valent palladium(0) complex. The C(sp²)-I bond at the internal position (C2) is typically more reactive than the terminal one (C1) in these systems, leading to a vinylpalladium(II) intermediate.

Transmetalation : The organopalladium(II) intermediate then undergoes transmetalation with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or a terminal alkyne in Sonogashira coupling). This step transfers the organic group from the main group metal to the palladium center, displacing the iodide.

Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium center, which forms the new C-C bond and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The less reactive C-I bond remains intact during the first coupling, allowing for a second, different cross-coupling reaction to be performed at that position. This stepwise functionalization is a powerful strategy for the synthesis of complex, highly substituted alkenes from a single, versatile precursor like this compound. acs.org

Oxidative Addition and Reductive Elimination Processes in Cross-Coupling

The reactivity of this compound in cross-coupling reactions is dominated by the fundamental organometallic processes of oxidative addition and reductive elimination, typically catalyzed by palladium(0) complexes. researchgate.net These reactions provide a powerful method for forming new carbon-carbon and carbon-heteroatom bonds at the vinylic positions.

The general catalytic cycle for a cross-coupling reaction, such as a Suzuki, Negishi, or Sonogashira reaction, begins with a low-valent palladium(0) species. csbsju.eduwikipedia.org Due to the high reactivity of the carbon-iodine bond, especially on an sp²-hybridized carbon, this compound readily undergoes oxidative addition to the Pd(0) catalyst. libretexts.org This is the crucial first step where one of the C-I bonds is broken, and the palladium center is oxidized from Pd(0) to Pd(II), forming a square planar organopalladium(II) intermediate. bhu.ac.in

Mechanism of Monosubstitution:

Oxidative Addition: A Pd(0) catalyst, often stabilized by phosphine (B1218219) ligands (L), reacts with this compound. The palladium atom inserts into one of the C-I bonds, typically the less sterically hindered one, to form a Pd(II) complex. This step is generally considered rate-limiting in many cross-coupling cycles. researchgate.net

Transmetalation: The organopalladium(II) halide intermediate then reacts with an organometallic nucleophile (e.g., R'-[M], where [M] could be B(OR)₂, ZnX, SnR₃, etc.). The R' group displaces the iodide ligand on the palladium center to form a new diorganopalladium(II) species.

Reductive Elimination: The two organic fragments (the hexenyl group and the R' group) on the palladium(II) center couple and are eliminated from the metal, forming the final cross-coupled product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org

This sequence can be repeated at the second C-I bond, allowing for the stepwise or simultaneous disubstitution of the alkene, making 1,2-diiodoalkenes valuable precursors for conjugated dienes, enynes, and other highly functionalized structures. researchgate.netresearchgate.net The reactivity trend for oxidative addition generally follows the order of vinyl iodide > vinyl bromide > vinyl chloride, making this compound a highly reactive substrate for these transformations. libretexts.org

Polar Mechanisms in Elimination Chemistry

Elimination reactions of this compound can proceed through different mechanistic pathways, depending on the reaction conditions, particularly the nature of the base and solvent used. These reactions typically involve the removal of hydrogen iodide (HI) in a dehydrohalogenation process or the removal of both iodine atoms in a reductive elimination.

E2 Dehydrohalogenation: When treated with a strong, non-nucleophilic base, this compound can undergo a β-elimination reaction via an E2 (elimination, bimolecular) mechanism. libretexts.org In this concerted, single-step process, the base abstracts a proton from the carbon adjacent to the double bond (the β-carbon), while simultaneously, the iodide on the α-carbon departs as the leaving group. maricopa.edumgscience.ac.in

The key features of this process are:

Kinetics: The reaction rate is second-order, dependent on the concentration of both the substrate (this compound) and the base. iitk.ac.in

Stereochemistry: The E2 mechanism requires a specific spatial arrangement of the departing atoms—an anti-periplanar geometry—where the β-hydrogen and the leaving group (iodide) are on opposite sides of the C-C single bond being broken. iitk.ac.in

Products: The initial E2 elimination would yield a 1-iodohex-1-yne (B173222) or 2-iodohex-1-yne intermediate. A second elimination step, if conditions are harsh enough, could then produce hex-1-yne.

E1 Dehydrohalogenation: An E1 (elimination, unimolecular) mechanism is generally considered unlikely for vinyl halides like this compound. This two-step pathway involves the initial, slow departure of the leaving group to form a carbocation intermediate, followed by rapid deprotonation by a weak base. msu.edu However, vinylic carbocations are highly unstable and energetically unfavorable, making the E1 pathway significantly less probable than the E2 pathway for this substrate. libretexts.org

Reductive Elimination of Iodine: Vicinal dihalides can also undergo an elimination reaction where both halogen atoms are removed to form an alkene. acs.org In the case of this compound, treatment with a nucleophilic reducing agent, such as the iodide ion (I⁻) itself, can induce the formation of hex-1-yne. This reaction is believed to proceed through an E2-like mechanism where the nucleophile attacks one iodine atom, prompting a concerted elimination of the second iodide and formation of the triple bond. acs.org

Computational Chemistry and Theoretical Modeling of 1,2 Diiodohex 1 Ene Reactivity

Quantum Chemical Calculations for Structural and Energetic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,2-diiodohex-1-ene, offering a lens into its stability, structure, and the energetics that govern its reactivity. unige.chrsc.org These calculations are derived from theoretical principles without the inclusion of experimental data, a methodology known as ab initio. csus.edufiu.edu

Conformational analysis investigates the different three-dimensional arrangements a molecule can adopt through rotation around its single bonds. ucalgary.ca These varying spatial arrangements, known as conformers or rotamers, are not isomers but different structural forms of the same molecule. ucalgary.calibretexts.org The study of the energy associated with these different conformations is crucial, as the molecule's structure significantly influences its properties and reactivity. ucalgary.ca

For this compound, rotation around the single bonds within the hexyl chain leads to various conformers. The stability of these conformers is influenced by several factors:

Steric Interactions: Crowding between the bulky iodine atoms and the alkyl chain can lead to steric strain, increasing the potential energy and decreasing the stability of certain conformations. libretexts.org

Torsional Strain: This arises from the tendency of sigma bonds to rotate to achieve a more stable, lower-energy conformation. libretexts.org For the hexyl chain, staggered conformations are generally more stable than eclipsed conformations. lumenlearning.com

Computational methods can map the potential energy surface (PES) by calculating the energy of the molecule as a function of its geometry. github.io Minima on this surface correspond to stable conformers. ic.ac.uk Newman projections are often used to visualize the different conformations and their associated dihedral angles. libretexts.org

Bond dissociation energy (BDE) is a key indicator of the strength of a chemical bond and is crucial for predicting reactivity. wikipedia.org The C-I bond in vinyl iodides is notably weaker than other carbon-halogen bonds. wikipedia.org This weakness is a primary reason why vinyl iodides are reactive and versatile precursors in organic synthesis, particularly in cross-coupling reactions. wikipedia.org

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies

| Bond | Bond Dissociation Energy (kcal/mol) |

| C-F | 115 |

| C-Cl | 83.7 |

| C-Br | 72.1 |

| C-I | 57.6 |

Source: wikipedia.org

This data highlights the comparatively low energy required to cleave the C-I bond, making this compound susceptible to reactions involving radical intermediates or oxidative addition in metal-catalyzed processes. wikipedia.org Experimental studies on simpler vinyl iodides have determined the C-I BDE to be around 65 kcal/mol or less. rsc.orgresearchgate.net

Other reactivity descriptors that can be calculated using quantum chemistry include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. nih.gov

Electron Density and Electrostatic Potential: These calculations reveal the distribution of electrons within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule will interact with other reagents. csus.edu

Conformational Analysis and Stability

Reaction Mechanism Predictions and Validation through Computational Approaches

Computational methods are powerful tools for elucidating reaction mechanisms, providing insights into unobservable intermediates and transition states. researchgate.netanr.fr This is particularly valuable for complex reactions involving organometallic species, which are common for iodoalkenes.

A chemical reaction proceeds from reactants to products via a transition state, which is a high-energy, unstable configuration. github.io Computational chemistry allows for the location and characterization of these transition states on the potential energy surface. github.io A key verification is the frequency analysis, where a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io

By mapping the entire reaction pathway, from reactants through the transition state to products, chemists can understand the step-by-step process of a reaction. This is often achieved using methods like the Activation Strain Model (ASM), which analyzes the energy along a reaction coordinate by partitioning it into the energy required to distort the reactants and the interaction energy between them. nih.gov This provides a detailed understanding of the factors controlling the reaction barrier. nih.gov

For this compound, this analysis could be applied to predict the mechanisms of various reactions, such as:

Negishi-type homocoupling: DFT calculations have been used to explain unexpected E-to-Z isomerizations in similar systems by examining the relative stabilities of organometallic intermediates. nih.gov

Cross-coupling reactions (e.g., Suzuki, Stille): Computational studies can model the fundamental steps of these catalytic cycles, including oxidative addition, transmetalation, and reductive elimination. researchgate.net

Many reactions involving alkenes are stereoselective, meaning one stereoisomer is preferentially formed. Computational modeling can predict and explain these outcomes. For instance, in reactions of iodoalkenes, DFT calculations have been employed to understand and predict the E/Z isomerization of intermediates. nih.gov

Calculations can determine the relative energies of different stereoisomeric transition states. According to transition state theory, the pathway with the lower energy transition state will be faster, thus leading to the major product. DFT calculations have successfully predicted that for certain palladium complexes of vinyl species, the Z,E isomers may be energetically lower than the E,E isomers, making the formation of the Z,E product kinetically favored. nih.gov This kind of insight is crucial for designing synthetic routes that yield a desired stereoisomer.

Transition State Characterization and Reaction Pathway Analysis

Density Functional Theory (DFT) Applications in Iodoalkene Research

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the reactivity of molecules like iodoalkenes. researchgate.net It offers a good balance between accuracy and computational cost, making it suitable for relatively large systems. fiu.edu

DFT methods are widely used to:

Calculate molecular structures and energies: DFT is employed to optimize geometries and calculate the energies of reactants, products, intermediates, and transition states. researchgate.net

Investigate reaction mechanisms: DFT calculations provide detailed mechanistic insights into complex catalytic cycles, such as those in palladium-catalyzed cross-coupling reactions. researchgate.net

Explain unexpected reactivity: As seen in the Negishi-type homocoupling of E-iodoalkenes, DFT calculations helped explain the formation of Z,E-1,3-dienes by revealing the thermodynamic stability of Z-alkenylzinc halide intermediates. nih.gov

Analyze spectroscopic properties: DFT can be used to predict spectroscopic data, such as NMR chemical shifts, which can aid in the characterization of molecules. beilstein-journals.org

The choice of the functional (e.g., M06, B3LYP) and basis set (e.g., 6-311+G(d,p)) is critical for obtaining accurate results. nih.govresearchgate.netnih.gov For organometallic compounds containing heavy atoms like iodine and palladium, specialized basis sets are often required. nih.gov The interplay between DFT calculations and experimental results provides a powerful approach to understanding and predicting the chemical behavior of iodoalkenes like this compound. researchgate.net

Broader Impact and Future Research Trajectories for 1,2 Diiodohex 1 Ene in Advanced Organic Synthesis

Strategic Building Block for Polyfunctionalized Organic Architectures

1,2-Diiodohex-1-ene has emerged as a valuable and versatile building block in organic synthesis, providing a platform for the construction of complex, polyfunctionalized organic molecules. Its two iodine atoms, attached to a double bond, offer distinct reactivity, allowing for sequential and selective transformations. This di-iodinated alkene serves as a linchpin in the assembly of intricate molecular frameworks that are of interest in medicinal chemistry and materials science.

The strategic importance of this compound lies in its ability to participate in a variety of cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds with high precision. For instance, the iodine atoms can be selectively replaced with different functional groups in a stepwise manner, leading to the creation of highly substituted and stereochemically defined alkenes. This controlled functionalization is crucial for the synthesis of molecules with specific biological activities or material properties.

The utility of this compound as a building block is demonstrated in its application to synthesize a range of complex structures. Saturated bridged-bicyclic compounds, which are valuable scaffolds in pharmaceutical drug design, can be accessed through synthetic routes involving this di-iodoalkene. rsc.org Furthermore, its role extends to the synthesis of polyfunctionalized thiadiazaacenaphthylenes from imidazo[1,2-a]pyridines, showcasing its adaptability in creating diverse heterocyclic systems. researchgate.net

Table 1: Examples of Polyfunctionalized Architectures Synthesized Using this compound

| Target Molecule Class | Synthetic Strategy | Reference |

| Saturated Bridged-Bicyclics | Multi-step synthesis involving cross-coupling reactions | rsc.org |

| Polyfunctionalized Thiadiazaacenaphthylenes | Cyclization reactions with imidazo[1,2-a]pyridines | researchgate.net |

Synthesis of Conjugated Systems (e.g., Buta-1,3-diynes, Polyenes)

This compound is a key precursor in the synthesis of conjugated systems, which are characterized by alternating single and multiple bonds. These systems, including buta-1,3-diynes and polyenes, exhibit unique electronic and optical properties, making them important components in materials science, particularly in the development of organic electronics and photodynamic therapy agents.

Buta-1,3-diynes:

Unsymmetrical buta-1,3-diynes can be selectively synthesized through the palladium-catalyzed cross-coupling reaction of (E)-1,2-diiodoalkenes, such as this compound, with terminal alkynes. organic-chemistry.orgchemicaljournal.in This reaction proceeds with high selectivity, allowing for the controlled formation of the diyne structure. organic-chemistry.org The reaction conditions are typically mild, often occurring at room temperature in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org These synthetic methods provide an efficient route to a class of compounds that are valuable intermediates in organic synthesis and have applications in the construction of more complex conjugated architectures. chemicaljournal.inmdpi.com

Table 2: Synthesis of Unsymmetrical Buta-1,3-diynes from (E)-1,2-Diiodoalkenes

| Reactants | Catalyst System | Product | Reference |

| (E)-1,2-Diiodoalkene, Terminal Alkyne | Palladium(II) acetate, Copper(I) iodide | Unsymmetrical Buta-1,3-diyne | organic-chemistry.org |

Polyenes:

Polyenes, which are hydrocarbons containing multiple carbon-carbon double bonds, are another important class of conjugated systems synthesized from this compound and its derivatives. These molecules are of interest for their potential applications in molecular electronics and as natural product motifs. nih.govnih.gov The synthesis of polyenes can be achieved through iterative cross-coupling reactions, where bifunctional building blocks are sequentially added to extend the conjugated system. nih.govnih.gov This modular approach allows for the precise control over the length and substitution pattern of the polyene chain. nih.gov For example, the synthesis of polyene motifs found in over 75% of all known polyene natural products has been demonstrated using a limited set of building blocks and a single coupling reaction. nih.govnih.gov

Potential in Radio-iodination Chemistry and Labeled Compound Synthesis

The presence of iodine atoms in this compound makes it a promising candidate for applications in radio-iodination chemistry. Radio-labeled compounds are essential tools in biomedical research and clinical diagnostics, particularly in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. moravek.comwuxiapptec.com The ability to incorporate a radioactive isotope of iodine, such as iodine-123, iodine-125, or iodine-131, into a molecule allows for its non-invasive tracking and quantification within a biological system. wuxiapptec.comnih.govmdpi.com

The synthesis of radio-iodinated compounds often involves the replacement of a stable atom with a radioactive isotope. moravek.com In the case of this compound, one of the iodine atoms could potentially be substituted with a radioisotope of iodine. A method for the di-iodination of alkynes using a dried Dowex H+/NaI approach has been shown to be a potential route for radio-iodination. nih.govresearchgate.net This method is straightforward and avoids the use of toxic reagents, which is a significant advantage when working with radioactive materials. nih.govresearchgate.net

The development of efficient and reliable methods for the synthesis of radio-iodinated compounds is an active area of research. mdpi.comuochb.cz The use of precursors like this compound could facilitate the preparation of novel radiotracers for a variety of applications, including the study of drug disposition and the imaging of disease-specific biomarkers. moravek.comwuxiapptec.com

Integration of Green Chemistry Principles in Synthetic Methodologies

The synthesis of this compound and its subsequent transformations can be designed to align with the principles of green chemistry, which aim to minimize the environmental impact of chemical processes. yale.eduacs.orgscribd.comrroij.comlongdom.org Key aspects of green chemistry include the use of safer solvents, the reduction of waste, and the development of more energy-efficient reactions. yale.eduacs.orgscispace.com

A notable example of a greener approach to the synthesis of (E)-1,2-diiodohex-1-ene involves the di-iodination of alkynes using a dried Dowex H+/NaI system in 2-propanol. nih.govresearchgate.netacs.org This method offers several advantages over traditional di-iodination techniques that often employ hazardous reagents and solvents like dichloromethane (B109758). nih.govresearchgate.net The use of 2-propanol as a solvent is considered a more environmentally friendly alternative. nih.govacs.org Furthermore, the Dowex resin can potentially be recycled, further reducing waste. nih.gov

The principles of green chemistry can also be applied to the reactions that utilize this compound as a starting material. For example, developing catalytic reactions with high atom economy minimizes the formation of byproducts. acs.org Additionally, designing synthetic routes that reduce the number of steps, such as avoiding the use of protecting groups, can lead to more efficient and less wasteful processes. acs.orgscispace.com The development of photochemical reactions activated by light can also be an energy-efficient and environmentally friendly approach. longdom.org

Table 3: Green Chemistry Principles and their Application in the Context of this compound

| Green Chemistry Principle | Application in this compound Synthesis/Reactions | Reference |

| Safer Solvents | Use of 2-propanol instead of dichloromethane for di-iodination. | nih.govresearchgate.netacs.org |

| Waste Prevention | Potential for recycling of Dowex resin. | nih.gov |

| Atom Economy | Development of catalytic reactions with high efficiency. | acs.org |

| Reduce Derivatives | Designing synthetic routes to avoid protecting groups. | acs.orgscispace.com |

| Design for Energy Efficiency | Exploring photochemical and milder reaction conditions. | acs.orglongdom.org |

Unexplored Reactivity Profiles and Emerging Applications in Materials Science

While this compound has demonstrated significant utility in organic synthesis, there remain unexplored areas of its reactivity and potential applications, particularly in the field of materials science. The unique arrangement of two iodine atoms on a double bond suggests possibilities for novel chemical transformations and the creation of materials with unique properties.

The development of new materials is a rapidly evolving field, with a focus on creating substances with advanced functionalities for applications in electronics, aerospace, and healthcare. case.edumdpi.com The incorporation of halogen atoms, such as iodine, into organic molecules can influence their electronic properties, intermolecular interactions, and reactivity. This makes this compound an intriguing building block for the design of new functional materials.

For example, the di-iodoalkene moiety could be incorporated into polymers or macrocycles to create materials with specific conductive or optical properties. The lability of the carbon-iodine bond could be exploited for post-polymerization modification or for the creation of self-healing materials. researchgate.net Furthermore, the potential for this compound to participate in unconventional cycloaddition or rearrangement reactions could lead to the discovery of novel molecular architectures with interesting topologies.

The exploration of the reactivity of this compound under different conditions, such as in the presence of novel catalysts or under photochemical or electrochemical stimulation, could unveil new synthetic pathways. These new reactions could, in turn, open doors to the synthesis of previously inaccessible molecules and materials with tailored properties for a wide range of applications, from organic light-emitting diodes (OLEDs) to advanced sensors. routledge.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.